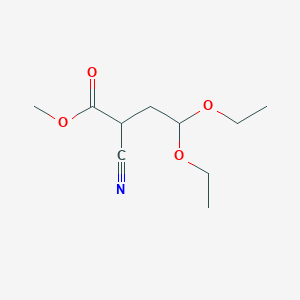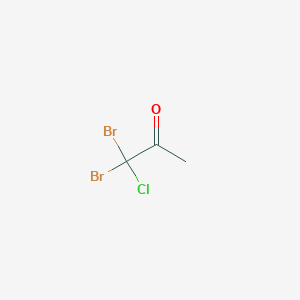
1,1-Dibromo-1-chloro-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-1-chloro-2-propanone is an organic compound that belongs to the class of alpha-chloroketones. These compounds are characterized by the presence of a chlorine atom attached to the alpha carbon atom relative to the carbonyl group (C=O). This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1-chloro-2-propanone can be synthesized through the halogenation of 2-propanone (acetone). The process involves the addition of bromine and chlorine to the carbonyl compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized to maximize yield and purity while minimizing by-products. The reaction mixture is carefully monitored, and the product is purified through distillation and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-1-chloro-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include substituted ketones and alcohols.
Reduction: Products include alcohols and alkanes.
Oxidation: Products include carboxylic acids and esters.
Applications De Recherche Scientifique
1,1-Dibromo-1-chloro-2-propanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-1-chloro-2-propanone involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dibromo-2-propanone
- 1,1-Dichloro-2-propanone
- 1,3-Dibromo-2-propanone
Comparison
1,1-Dibromo-1-chloro-2-propanone is unique due to the presence of both bromine and chlorine atoms on the same carbon atom. This dual halogenation imparts distinct reactivity and chemical properties compared to similar compounds that contain only bromine or chlorine atoms .
Propriétés
Numéro CAS |
30957-55-2 |
|---|---|
Formule moléculaire |
C3H3Br2ClO |
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
1,1-dibromo-1-chloropropan-2-one |
InChI |
InChI=1S/C3H3Br2ClO/c1-2(7)3(4,5)6/h1H3 |
Clé InChI |
DKJGWIKRAGVVKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(Cl)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


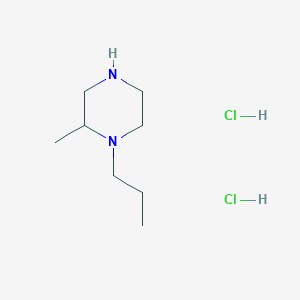
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
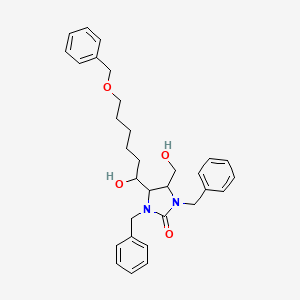


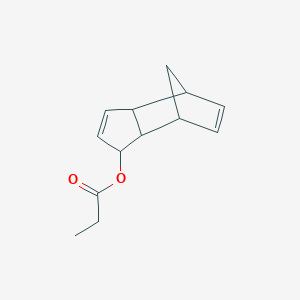

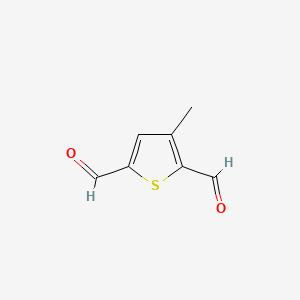
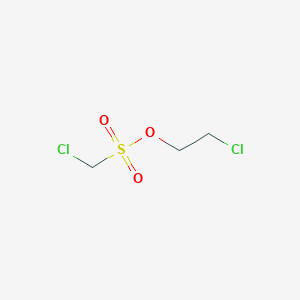
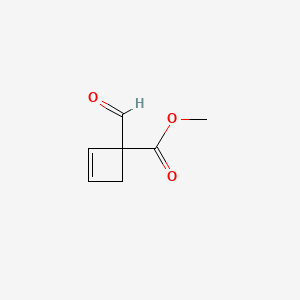
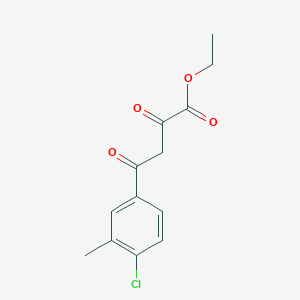

![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)
